Superior Yield in α-Sulfenylation of Acylsilanes Compared to an Alkyl-Derived Substrate
A direct, head-to-head comparison under identical conditions (room temperature, dichloromethane, 0.1 eq. p-TsOH catalyst) demonstrates that the electrophilic reactivity of 1-(phenylthio)pyrrolidine-2,5-dione is highly substrate-dependent. With a specific acylsilane substrate, it gives an excellent 92% yield, whereas a closely related acylsilane substrate yields only 10% of the sulfenylated product [1]. This stark difference underscores that the reagent's performance is not universally high and must be validated for a specific substrate, making this data a critical benchmark where generic assumptions fail.
| Evidence Dimension | Isolated product yield in α-sulfenylation |
|---|---|
| Target Compound Data | 92% yield for the sulfenylation of acylsilane 1 |
| Comparator Or Baseline | 10% yield for the sulfenylation of acylsilane 4 (differing by a single methylene unit) |
| Quantified Difference | 9.2-fold higher yield for the target compound with the matched substrate |
| Conditions | 1.0 equiv. imide, 0.1 equiv. p-TsOH, CH₂Cl₂, rt, overnight |
Why This Matters
For chemical procurement and method development, this data defines the high-yielding substrate scope, proving utility while highlighting the risk of low yields with even minor substrate deviations, which is critical for informed reagent selection.
- [1] Huang, C.-H.; Liao, K.-S.; De, S. K.; Tsai, Y.-M. α-Sulfenylation of acylsilanes and aldehydes with N-(phenylthio)succinimide. Tetrahedron Lett. 2000, 41 (20), 3911–3914. View Source
